Cas no 756794-21-5 (N1-(phthalazin-1-yl)propane-1,3-diamine)

N1-(phthalazin-1-yl)propane-1,3-diamine 化学的及び物理的性質
名前と識別子
-
- EN300-2201585
- Z425847126
- 756794-21-5
- N1-(phthalazin-1-yl)propane-1,3-diamine
-
- MDL: MFCD12189364
- インチ: 1S/C11H14N4/c12-6-3-7-13-11-10-5-2-1-4-9(10)8-14-15-11/h1-2,4-5,8H,3,6-7,12H2,(H,13,15)
- InChIKey: KUHYUWXNEQOXJD-UHFFFAOYSA-N
- SMILES: N(C1=C2C=CC=CC2=CN=N1)CCCN
計算された属性
- 精确分子量: 202.121846464g/mol
- 同位素质量: 202.121846464g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 185
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 63.8Ų
N1-(phthalazin-1-yl)propane-1,3-diamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2201585-0.5g |
N1-(phthalazin-1-yl)propane-1,3-diamine |
756794-21-5 | 90% | 0.5g |
$836.0 | 2023-11-13 | |
Enamine | EN300-2201585-10g |
N1-(phthalazin-1-yl)propane-1,3-diamine |
756794-21-5 | 90% | 10g |
$3746.0 | 2023-11-13 | |
1PlusChem | 1P0296YO-5g |
N1-(phthalazin-1-yl)propane-1,3-diamine |
756794-21-5 | 90% | 5g |
$3183.00 | 2023-12-16 | |
1PlusChem | 1P0296YO-2.5g |
N1-(phthalazin-1-yl)propane-1,3-diamine |
756794-21-5 | 90% | 2.5g |
$2172.00 | 2023-12-16 | |
Enamine | EN300-2201585-2.5g |
N1-(phthalazin-1-yl)propane-1,3-diamine |
756794-21-5 | 90% | 2.5g |
$1707.0 | 2023-11-13 | |
Enamine | EN300-2201585-0.25g |
N1-(phthalazin-1-yl)propane-1,3-diamine |
756794-21-5 | 90% | 0.25g |
$801.0 | 2023-11-13 | |
Enamine | EN300-2201585-5.0g |
N1-(phthalazin-1-yl)propane-1,3-diamine |
756794-21-5 | 5g |
$2525.0 | 2023-05-25 | ||
Enamine | EN300-2201585-5g |
N1-(phthalazin-1-yl)propane-1,3-diamine |
756794-21-5 | 90% | 5g |
$2525.0 | 2023-11-13 | |
Enamine | EN300-2201585-1g |
N1-(phthalazin-1-yl)propane-1,3-diamine |
756794-21-5 | 90% | 1g |
$871.0 | 2023-11-13 | |
1PlusChem | 1P0296YO-10g |
N1-(phthalazin-1-yl)propane-1,3-diamine |
756794-21-5 | 90% | 10g |
$4692.00 | 2023-12-16 |
N1-(phthalazin-1-yl)propane-1,3-diamine 関連文献
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
N1-(phthalazin-1-yl)propane-1,3-diamineに関する追加情報
Professional Introduction to N1-(phthalazin-1-yl)propane-1,3-diamine (CAS No. 756794-21-5)
N1-(phthalazin-1-yl)propane-1,3-diamine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 756794-21-5, has garnered considerable attention due to its potential applications in drug development and molecular research. The phthalazine moiety in its structure contributes to its distinct chemical behavior, making it a valuable candidate for various biochemical interactions.
The molecular structure of N1-(phthalazin-1-yl)propane-1,3-diamine consists of a phthalazine ring linked to a propane diamine backbone. This configuration imparts both rigidity and flexibility to the molecule, enabling it to interact with biological targets in a specific manner. The presence of two amine groups on the propane backbone enhances its reactivity, making it suitable for further functionalization and derivatization processes.
In recent years, there has been growing interest in exploring the pharmacological properties of N1-(phthalazin-1-yl)propane-1,3-diamine. Research studies have highlighted its potential role in modulating various biological pathways, particularly those involved in inflammation and cancer progression. The phthalazine ring is known for its ability to interfere with enzyme activity and signal transduction mechanisms, which makes this compound a promising candidate for therapeutic intervention.
One of the most compelling aspects of N1-(phthalazin-1-yl)propane-1,3-diamine is its versatility in drug design. The compound’s dual functionality allows for the development of novel derivatives with enhanced pharmacokinetic profiles. For instance, modifications at the amine groups can alter its solubility and metabolic stability, thereby improving its bioavailability and therapeutic efficacy. Such flexibility is crucial in the quest for more effective and targeted treatments.
Recent advancements in computational chemistry have further elucidated the mechanistic insights of N1-(phthalazin-1-yl)propane-1,3-diamine interactions. Molecular docking studies have revealed that this compound can bind to specific protein targets with high affinity, suggesting its potential as an inhibitor or modulator of key biological processes. These findings have opened new avenues for designing small-molecule drugs that can selectively interact with disease-causing pathways.
The synthesis of N1-(phthalazin-1-yl)propane-1,3-diamine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the phthalazine core structure efficiently.
In conclusion, N1-(phthalazin-1-yl)propane-1,3-diamine (CAS No. 756794-21-5) represents a fascinating compound with diverse applications in pharmaceutical research. Its unique structural features and biological activities make it a valuable tool for developing new therapeutic agents. As research continues to uncover its potential benefits, this compound is poised to play a significant role in addressing various medical challenges.
756794-21-5 (N1-(phthalazin-1-yl)propane-1,3-diamine) Related Products
- 1807887-98-4(ethyl trans-4-(chlorosulfonylmethyl)-4-fluoro-cyclohexanecarboxylate)
- 1968642-97-8(Tert-butyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}propanoate)
- 1073477-67-4(1,1,1,7,7,7-hexafluoroheptan-4-amine)
- 1500958-16-6(2,4(1H,3H)-Pyrimidinedione, 1-(5-bromo-2-methylphenyl)dihydro-)
- 1172308-86-9(2-(3,4-dimethoxyphenyl)-N-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-ylacetamide)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 1261747-67-4(3-Amino-4-(trifluoromethoxy)-3'-(trifluoromethyl)biphenyl)
- 896310-81-9(6-{(1-methyl-1H-imidazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate)
- 1019105-24-8(3,4-diethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide)
- 938458-79-8(4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid)




